molecular formula C13H11F4N3 B13901315 (1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine

(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine

Cat. No.: B13901315
M. Wt: 285.24 g/mol
InChI Key: BFPFLCISJZAHHL-ZETCQYMHSA-N
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Description

(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine is a complex organic compound characterized by its unique structure, which includes fluorine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine typically involves multi-step organic reactions. One common method includes the coupling of 3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridine with ethanamine under specific conditions. The reaction often requires the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties, such as increased stability or reactivity.

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

Industrially, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, (1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine stands out due to its specific arrangement of fluorine and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H11F4N3

Molecular Weight

285.24 g/mol

IUPAC Name

(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine

InChI

InChI=1S/C13H11F4N3/c1-7(18)12-9(14)5-8(6-19-12)10-3-2-4-11(20-10)13(15,16)17/h2-7H,18H2,1H3/t7-/m0/s1

InChI Key

BFPFLCISJZAHHL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)C2=NC(=CC=C2)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C=C(C=N1)C2=NC(=CC=C2)C(F)(F)F)F)N

Origin of Product

United States

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